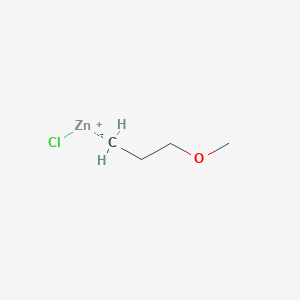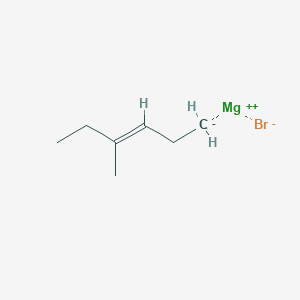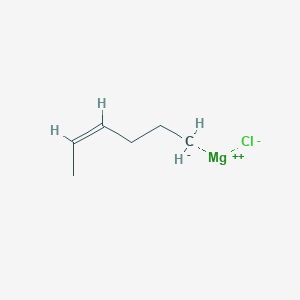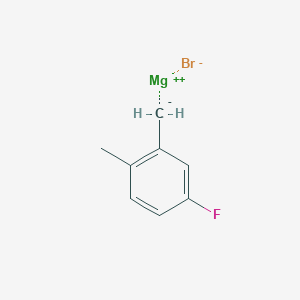
5-Fluoro-2-methylbenzylmagnesium bromide, 0.25 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-methylbenzylmagnesium bromide, 0.25 M in THF, is a chemical compound commonly used in various scientific research fields. It has a linear formula of FC6H3(CH3)MgBr .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-methylbenzylmagnesium bromide can be represented by the SMILES stringCc1ccc (F)cc1 [Mg]Br . It has a molecular weight of 213.33 . Chemical Reactions Analysis
5-Fluoro-2-methylbenzylmagnesium bromide is suitable for Grignard reactions . Grignard reactions are a class of organometallic chemical reactions where alkyl, vinyl, or aryl-magnesium halides (Grignard reagents) add to a carbonyl group in an aldehyde or ketone.Physical And Chemical Properties Analysis
5-Fluoro-2-methylbenzylmagnesium bromide has a concentration of 0.5 M in THF . It has a boiling point of 65 °C and a density of 0.960 g/mL at 25 °C . It should be stored at a temperature of 2-8°C .Mecanismo De Acción
5-Fluoro-2-methylbenzylmagnesium bromide, 0.25 M in THF is an organometallic reagent that undergoes a nucleophilic substitution reaction with an organic substrate. The reaction involves the nucleophilic attack of the magnesium on the organic substrate, resulting in the formation of a new carbon-magnesium bond. The reaction is typically complete in 1-2 hours.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 5-Fluoro-2-methylbenzylmagnesium bromide, 0.25 M in THF is its versatility. It is a useful reagent for the synthesis of a variety of compounds, including heterocycles, amines, and alcohols. It is also an efficient reagent, with a reaction time of 1-2 hours. The main limitation of the reagent is that it must be used in an inert atmosphere, such as nitrogen or argon.
Direcciones Futuras
In the future, 5-Fluoro-2-methylbenzylmagnesium bromide, 0.25 M in THF could be used in the synthesis of compounds for drug delivery, drug solubilization, and drug metabolism studies. It could also be used in the synthesis of compounds for the study of enzyme inhibition, protein-protein interactions, and DNA binding. Additionally, it could be used in the synthesis of compounds for the study of enzyme catalysis, protein-ligand interactions, and small molecule binding. Finally, it could be used in the synthesis of compounds for the study of biocatalysis, biosynthesis, and biodegradation.
Métodos De Síntesis
5-Fluoro-2-methylbenzylmagnesium bromide, 0.25 M in THF is synthesized by the reaction of 5-fluoro-2-methylbenzyl bromide with magnesium in THF. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at room temperature. The reaction is typically complete in 1-2 hours. After the reaction is complete, the reaction mixture is filtered and the product is collected. The product is a colorless liquid that is soluble in both organic solvents and water.
Aplicaciones Científicas De Investigación
5-Fluoro-2-methylbenzylmagnesium bromide, 0.25 M in THF has been used in a variety of scientific research applications. It has been used in the synthesis of heterocycles, amines, and alcohols. It has also been used in the synthesis of compounds for the pharmaceutical, agrochemical, and materials industries. It has been used in the synthesis of compounds for drug delivery, drug solubilization, and drug metabolism studies. It has also been used in the synthesis of compounds for the study of enzyme inhibition, protein-protein interactions, and DNA binding.
Safety and Hazards
Propiedades
IUPAC Name |
magnesium;4-fluoro-2-methanidyl-1-methylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F.BrH.Mg/c1-6-3-4-8(9)5-7(6)2;;/h3-5H,2H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHFPQIQUMWOKC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)[CH2-].[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

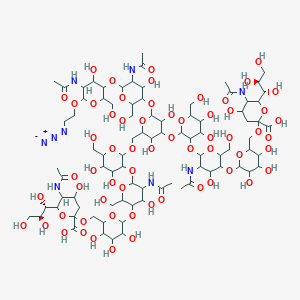
![8-Butyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6302340.png)

